Danuglipron Tromethamine

GLP-1 receptor agonist oral bioavailability pharmacokinetics

Danuglipron tromethamine is an orally bioavailable, non-peptide GLP-1R allosteric agonist with a distinct signaling bias versus peptide agonists. It activates both cAMP (EC₅₀ 13 nM) and β-arrestin pathways. Unlike oral semaglutide, it requires no fasting. Preclinical PK (rat/monkey) and head-to-head meta-analysis data vs. orforglipron are available, making it a superior benchmark for oral GLP-1R research in DIO mice and ADME studies.

Molecular Formula C35H41FN6O7
Molecular Weight 676.7 g/mol
CAS No. 2230198-03-3
Cat. No. B610019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanuglipron Tromethamine
CAS2230198-03-3
SynonymsPF-06882961;  PF 06882961;  PF06882961;  PF-06882961 Tris salt; 
Molecular FormulaC35H41FN6O7
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2/t24-;/m0./s1
InChIKeyJEJPAGACGZQFHN-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Danuglipron Tromethamine (CAS 2230198-03-3): Oral Small-Molecule GLP-1R Agonist for Diabetes and Obesity Research


Danuglipron tromethamine (PF-06882961 Tris) is a small-molecule, allosteric agonist of the glucagon-like peptide-1 receptor (GLP-1R), developed by Pfizer as an orally bioavailable therapy for type 2 diabetes and obesity [1]. Unlike peptide-based GLP-1R agonists, danuglipron is a non-peptide small molecule that activates both cAMP and β-arrestin pathways, with an EC₅₀ of 13 nM in cAMP assays . The tromethamine salt form is used to enhance oral bioavailability in preclinical and clinical studies [2].

Why Danuglipron Tromethamine Cannot Be Substituted with Peptide GLP-1R Agonists or Other Oral Small Molecules


Generic substitution across GLP-1R agonists is precluded by fundamental differences in molecular class, administration requirements, and pharmacokinetics. Danuglipron tromethamine is a small-molecule GLP-1R agonist that is orally bioavailable without fasting restrictions, unlike oral semaglutide which requires strict fasting before and after administration [1]. Additionally, danuglipron acts as an allosteric modulator of the GLP-1R with a distinct signaling bias compared to peptide agonists [2]. Within the oral small-molecule GLP-1RA class, danuglipron exhibits significantly different weight loss and glycemic control profiles compared to orforglipron, as demonstrated in a recent meta-analysis [3].

Danuglipron Tromethamine: Quantitative Comparative Efficacy and Differentiation Evidence


Oral Administration Flexibility: No Fasting Requirement Versus Oral Semaglutide

Danuglipron can be administered with or without food, eliminating the strict fasting requirements associated with oral semaglutide. Oral semaglutide must be taken on an empty stomach exactly 30 minutes before eating or drinking [1].

GLP-1 receptor agonist oral bioavailability pharmacokinetics type 2 diabetes

Body Weight Reduction in Obesity: Phase 2b Placebo-Controlled Data

In a Phase 2b study of 626 participants with obesity, danuglipron produced placebo-adjusted weight loss of -5.0% to -12.9% over 26–32 weeks [1].

obesity weight loss GLP-1R agonist clinical trial

Glycemic Control in Type 2 Diabetes: Phase 2 Placebo-Controlled Data

In a Phase 2 trial of 411 adults with T2D, danuglipron (120 mg BID) reduced HbA1c by 1.16% and FPG by 33.24 mg/dL versus placebo over 16 weeks [1].

type 2 diabetes HbA1c fasting plasma glucose GLP-1R agonist

Comparative Meta-Analysis: Danuglipron vs. Orforglipron Efficacy

A systematic review and meta-analysis of 8 RCTs (n=1,454) directly comparing danuglipron and orforglipron found that orforglipron produced greater weight loss (MD -6.28 kg vs. -2.17 kg) and slightly larger HbA1c reduction (MD -1.02% vs. -0.90%) [1].

meta-analysis orforglipron weight loss HbA1c GLP-1R agonist

Safety and Tolerability Profile: Phase 2 Discontinuation Rates

In Phase 2 studies, danuglipron was associated with high rates of gastrointestinal adverse events and treatment discontinuation. In the obesity Phase 2b study, ~38% of danuglipron-treated participants discontinued due to adverse events [1], while in the diabetes Phase 2 study, 34% discontinued danuglipron vs. 7% for placebo [2].

adverse events gastrointestinal safety tolerability GLP-1R agonist

Danuglipron Tromethamine: Optimal Research and Industrial Application Scenarios


Preclinical Efficacy Studies in Diet-Induced Obesity (DIO) Mouse Models

Danuglipron tromethamine has demonstrated significant weight loss in human trials [1], and its oral bioavailability in rodents is well-characterized (oral F% 11–39% in rats depending on dose) [2]. Researchers can use this compound to investigate GLP-1R-mediated weight loss in DIO mice, leveraging established oral dosing protocols without the need for injection or fasting.

Pharmacokinetic and ADME Profiling of Oral Small-Molecule GLP-1R Agonists

Preclinical PK parameters for danuglipron tromethamine have been published in rats and monkeys, including Cmax, AUC, half-life, and oral bioavailability [2]. This makes it a valuable reference compound for ADME studies comparing oral small-molecule GLP-1R agonists, particularly when evaluating formulation strategies to enhance oral absorption.

Comparative Efficacy Studies Against Other Oral GLP-1R Agonists (e.g., Orforglipron)

The meta-analysis by Zhou et al. (2025) provides head-to-head comparative efficacy data for danuglipron versus orforglipron [3]. Researchers conducting in vivo or in vitro comparative pharmacology studies can use danuglipron as a benchmark to assess novel oral GLP-1R agonists, given its established efficacy and safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danuglipron Tromethamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.